molecular formula C16H17NO2 B143451 N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide CAS No. 131179-77-6

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide

Cat. No.: B143451
CAS No.: 131179-77-6
M. Wt: 255.31 g/mol
InChI Key: ZTSYSJBCQOANFS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide (NDPH) is a synthetic phenolic compound that has found a variety of applications in scientific research. NDPH has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and its potential applications.

Scientific Research Applications

Crystal Structure Analysis

  • N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide was studied for its crystal structure, revealing that the vanilloid, amide, and dimethylphenyl groups of the compound are nearly perpendicular to one another. This structure differs from other capsaicinoids and offers insights into its unique properties (Park et al., 1995).

Synthesis Processes

  • Improvements in the synthesis of efaproxiral, an allosteric modifier of hemoglobin, involve this compound. This enhanced method provides higher yields and cost-effectiveness, suitable for industrial production (Zhang Dan-shen, 2008).
  • Another study discusses the synthesis of efaproxiral from p-hydroxyphenylacetic acid, where this compound is a key intermediate. The overall yield from this process is about 61% (Zhao Xing-ru, 2007).

Intermediates in Synthesis

  • The compound serves as an important intermediate in the synthesis of various other chemical compounds, such as 1,2,3,4-tetrahydroisoquinolines, which are synthesized using N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl)acetamides (Raju, 2008).

Structure and Properties Studies

  • Research into silylated derivatives of N-(2-hydroxyphenyl)acetamide, a related compound, has been conducted to understand their synthesis, structure, and properties. These studies contribute to a broader understanding of related acetamide derivatives (Nikonov et al., 2016).

Potential for Pharmaceutical Applications

  • The synthesis of this compound and related compounds has been explored for potential pharmaceutical applications, including as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).

Mechanism of Action

Mode of Action

It has been observed that the compound undergoes oxidation in an alkaline medium . The reaction exhibits a 1:4 stoichiometry and is of first order in the oxidizing agent, with less than unit order in the compound itself . The reaction proceeds via a complex, which decomposes slowly in a rate-determining step .

Biochemical Pathways

The compound’s oxidation in an alkaline medium suggests it may interact with redox-related pathways

Pharmacokinetics

Its oxidation in an alkaline medium suggests it may undergo metabolic transformations . The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The compound’s oxidation suggests it may generate reactive species, potentially leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamide. For instance, the compound’s oxidation occurs in an alkaline medium , suggesting that pH may influence its reactivity. Other environmental factors, such as temperature and ionic strength, may also play a role.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(18)6-4-13/h3-9,18H,10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSYSJBCQOANFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377003
Record name N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131179-77-6
Record name N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxyphenylacetic acid (20.0 g, 131 mmol) and 3,5-dimethylaniline (15.9 g, 131 mmol) in xylene (100 mL) was stirred for three days at 160° C. with a Dean Stark trap. The mixture was cooled to room temperature and filtered. The solid product obtained was washed with hexane (200 mL), 10% sodium bicarbonate solution (250 mL), water (200 mL), 10% hydrochloric acid (200 mL), and then water (200 mL). The beige solid was air dried to yield 27.7 g, 82.7%. mp 183-185° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide in the synthesis of efaproxiral?

A1: this compound is a crucial intermediate in the synthesis of efaproxiral, an allosteric modifier of hemoglobin []. This compound serves as the precursor for the final step of efaproxiral synthesis where it reacts with acetone, chloroform, and potassium hydroxide [] or sodium hydroxide [] to yield the final drug molecule.

Q2: How does the improved synthesis of this compound benefit efaproxiral production?

A2: The research highlights an improved synthesis method for this compound, achieving a yield of 86% []. This improvement is significant as it contributes to a higher overall yield (73.1%) of efaproxiral []. The increased efficiency and cost-effectiveness of this synthesis are particularly beneficial for large-scale industrial production of efaproxiral.

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